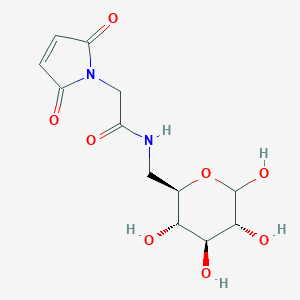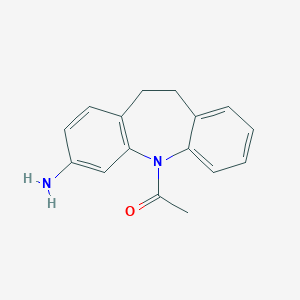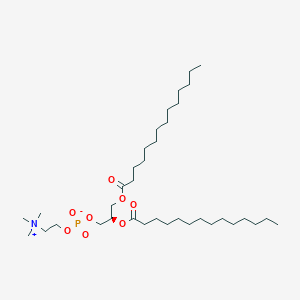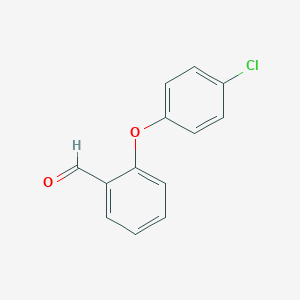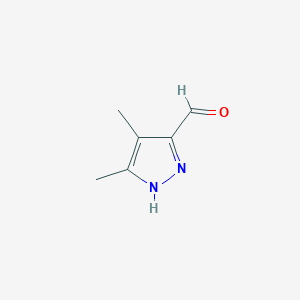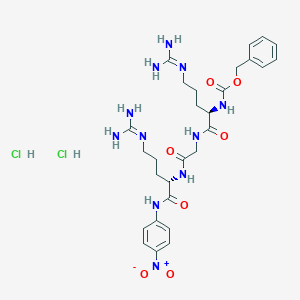
Z-D-Arg-Gly-Arg-pNA . 2 HCl
Descripción general
Descripción
Z-D-Arg-Gly-Arg-pNA (clorhidrato) es un sustrato colorimétrico para el Factor Xa, una enzima involucrada en el proceso de coagulación sanguínea . El nombre químico completo del compuesto es N2-[(fenilmetoxi)carbonil]-D-arginilglicil-N-(4-nitrofenil)-L-argininamida, diclorhidrato . Se utiliza comúnmente en la investigación bioquímica para medir la actividad del Factor Xa a través de la detección colorimétrica a 405 nm .
Aplicaciones Científicas De Investigación
Z-D-Arg-Gly-Arg-pNA (clorhidrato) se utiliza ampliamente en la investigación científica, particularmente en los campos de la bioquímica y la medicina. Su aplicación principal es como sustrato cromogénico para medir la actividad del Factor Xa, lo cual es crucial para estudiar la coagulación sanguínea y los trastornos relacionados . El compuesto también se utiliza en el desarrollo de fármacos anticoagulantes y en la investigación de la actividad de las proteasas en varios procesos biológicos .
Mecanismo De Acción
El mecanismo de acción de Z-D-Arg-Gly-Arg-pNA (clorhidrato) implica su interacción con el Factor Xa. La enzima se une a la secuencia peptídica Arg-Gly-Arg y la escinde, liberando p-nitroanilida (pNA). Esta escisión se puede cuantificar midiendo la absorbancia a 405 nm, proporcionando una medida directa de la actividad del Factor Xa .
Análisis Bioquímico
Biochemical Properties
Z-D-Arg-Gly-Arg-pNA . 2 HCl serves as a colorimetric substrate for Factor Xa, an enzyme involved in the blood coagulation cascade. Factor Xa preferentially binds to and cleaves the Arg-Gly-Arg peptide sequence in Z-D-Arg-Gly-Arg-pNA . 2 HCl, releasing p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm . This interaction allows researchers to measure Factor Xa activity accurately, making this compound a crucial tool in studies related to coagulation and proteolysis.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. When used in cell-based assays, it can help elucidate the activity of Factor Xa and other proteases within the cellular environment. The cleavage of Z-D-Arg-Gly-Arg-pNA . 2 HCl by these enzymes results in the production of p-nitroanilide, which can be detected and measured, providing insights into enzyme activity and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with Factor Xa. The enzyme recognizes and binds to the Arg-Gly-Arg sequence within the compound, facilitating the cleavage of the peptide bond and releasing p-nitroanilide. This reaction is highly specific and can be monitored through colorimetric changes, allowing for precise quantification of Factor Xa activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and activity of this compound can vary over time. The compound is generally stable when stored at -20°C, with a shelf life of up to four years . Repeated freeze-thaw cycles should be avoided to prevent degradation. Over time, the activity of Z-D-Arg-Gly-Arg-pNA . 2 HCl in assays may diminish, necessitating careful handling and storage to maintain its efficacy .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At lower doses, the compound effectively serves as a substrate for Factor Xa, allowing for accurate measurement of enzyme activity. At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of optimizing dosage to achieve reliable results without compromising animal health .
Metabolic Pathways
This compound is involved in metabolic pathways related to proteolysis and coagulation. The compound interacts with Factor Xa, leading to the cleavage of the Arg-Gly-Arg peptide sequence and the release of p-nitroanilide. This reaction is a key step in the metabolic pathway of blood coagulation, providing valuable insights into the regulation and activity of proteolytic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s localization and accumulation can influence its activity and effectiveness in biochemical assays. Understanding these transport mechanisms is crucial for optimizing the use of Z-D-Arg-Gly-Arg-pNA . 2 HCl in research applications .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can affect the efficiency of enzyme-substrate interactions and the overall outcome of biochemical assays .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de Z-D-Arg-Gly-Arg-pNA (clorhidrato) implica la unión de aminoácidos protegidos y péptidos. El proceso generalmente comienza con la protección de los grupos amino utilizando un grupo protector adecuado como el benciloxcarbonilo (Z). Los aminoácidos protegidos se unen luego utilizando reactivos como la diciclohexilcarbodiimida (DCC) o la N,N'-diisopropilcarbodiimida (DIC) en presencia de un catalizador como el 1-hidroxi-benzotriazol (HOBt) o el 1-hidroxi-7-azabenzotriazol (HOAt) .
Métodos de Producción Industrial: La producción industrial de Z-D-Arg-Gly-Arg-pNA (clorhidrato) sigue rutas sintéticas similares pero a mayor escala. El proceso involucra sintetizadores de péptidos automatizados y técnicas de purificación a gran escala, como la cromatografía líquida de alto rendimiento (HPLC), para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones: Z-D-Arg-Gly-Arg-pNA (clorhidrato) principalmente experimenta reacciones de hidrólisis catalizadas por el Factor Xa. La enzima escinde la secuencia peptídica Arg-Gly-Arg para liberar p-nitroanilida (pNA), que puede cuantificarse colorimétricamente .
Reactivos y Condiciones Comunes: La reacción de hidrólisis requiere la presencia del Factor Xa y generalmente se lleva a cabo en una solución acuosa tamponada a pH fisiológico (alrededor de 7.4). La reacción se monitoriza midiendo la absorbancia a 405 nm, que corresponde a la liberación de pNA .
Productos Principales: El producto principal de la reacción de hidrólisis es la p-nitroanilida (pNA), un compuesto amarillo que se puede detectar colorimétricamente .
Comparación Con Compuestos Similares
Compuestos Similares:
- Bencil-D-Arg-Gly-Arg-pNA
- Bencil-D-Arg-Gly-Arg-p-nitroanilida
- Sustrato Cromogénico del Factor Xa S-2765
Singularidad: Z-D-Arg-Gly-Arg-pNA (clorhidrato) es único debido a su alta especificidad para el Factor Xa y su capacidad para proporcionar una lectura colorimétrica, lo que lo convierte en una herramienta valiosa en los ensayos bioquímicos. Su alta pureza y estabilidad también contribuyen a su uso generalizado en la investigación .
Propiedades
IUPAC Name |
benzyl N-[(2R)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N11O7.2ClH/c29-26(30)33-14-4-8-21(38-28(43)46-17-18-6-2-1-3-7-18)24(41)35-16-23(40)37-22(9-5-15-34-27(31)32)25(42)36-19-10-12-20(13-11-19)39(44)45;;/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,35,41)(H,36,42)(H,37,40)(H,38,43)(H4,29,30,33)(H4,31,32,34);2*1H/t21-,22+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYLORYZHRLKBF-ZZYOSWMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41Cl2N11O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


